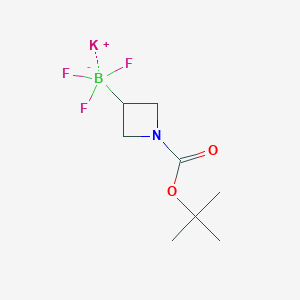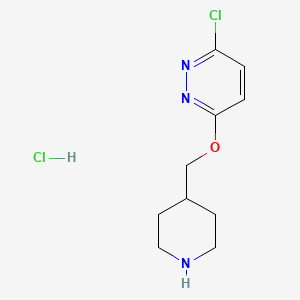![molecular formula C7H12O B1456847 螺[3.3]庚烷-1-醇 CAS No. 1823960-41-3](/img/structure/B1456847.png)
螺[3.3]庚烷-1-醇
描述
Synthesis Analysis
The synthesis of spiro[3.3]heptan-1-OL involves several steps. One of the methods reported involves the use of rhodium (I) catalysts . The reaction of benzofused 2-(2-pyridylmethylene)spiro[3.3]heptanes proceeds via sequential C–C bond oxidative addition and β-carbon elimination .Molecular Structure Analysis
The molecular structure of spiro[3.3]heptan-1-OL is quite unique. It is a spiro compound, which means it has two rings that share a single atom . The molecular formula is C7H12O .Chemical Reactions Analysis
The chemical reactions involving spiro[3.3]heptan-1-OL are quite complex. One of the key reactions involves the use of rhodium (I) catalysts . This reaction proceeds via sequential C–C bond oxidative addition and β-carbon elimination .科学研究应用
张力卡宾结构的合成
螺[3.3]庚烷-1-醇被用于合成张力卡宾结构,这在研究反应机理和开发新的合成方法方面至关重要 . 该化合物由于其独特的环状褶皱构象而能够进行竞争性的 1,2-C 原子位移,使其成为计算化学和理论模型中的宝贵研究对象。
应变重定位半频哪醇重排
研究人员开发了新的方法,通过从螺[3.3]庚烷-1-醇开始的应变重定位半频哪醇重排来形成高度张力的螺[3.3]庚烷-1-酮基团 . 该过程对于区域选择性和立体选择性合成光学活性螺环化合物具有重要意义,这些化合物在药物化学中很重要。
有机合成方法的开发
螺[3.3]庚烷-1-醇作为开发新的有机合成方法的起始原料。 其独特的结构允许探索环张力能以及发现新的反应途径的潜力,这可以导致复杂有机分子的合成 .
材料科学和生物有机化学
该化合物的框架在材料科学和生物有机化学中被用作刚性线性基元。 将其掺入更大的分子结构中可以导致开发出具有所需特性的新材料,例如更高的稳定性或新颖的电子特性 .
药物研究
在药物研究中,螺[3.3]庚烷-1-醇的衍生物正在研究其潜在的治疗应用。 螺环结构通常存在于生物活性分子中,对其进行修饰可以导致发现具有增强功效和选择性的新药 .
计算化学和分子建模
螺[3.3]庚烷-1-醇用于计算化学的分子建模。 其独特的构象特性提供了对分子稳定性和反应性的见解,有助于设计具有特定功能或活性的分子 .
化学活化研究
该化合物还参与与化学活化相关的研究。 了解其在化学活化过程中的能量分布可以帮助设计催化剂和开发更高效的化学反应 .
先进的光谱分析
最后,螺[3.3]庚烷-1-醇用于先进的光谱分析,例如核磁共振波谱,以阐明复杂分子的结构。 其独特的核磁共振特性使其成为比较和识别目的的有效标准 .
生化分析
Biochemical Properties
Spiro[3.3]heptan-1-OL plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, spiro[3.3]heptan-1-OL has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, spiro[3.3]heptan-1-OL can form hydrogen bonds with proteins, affecting their conformation and function.
Cellular Effects
Spiro[3.3]heptan-1-OL exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, spiro[3.3]heptan-1-OL can alter downstream signaling cascades, impacting gene expression and cellular metabolism . Furthermore, this compound has been found to affect the expression of certain genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of spiro[3.3]heptan-1-OL involves its binding interactions with various biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of enzymatic activity . For example, spiro[3.3]heptan-1-OL has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of spiro[3.3]heptan-1-OL have been studied over different time periods to understand its stability and long-term impact on cellular function. It has been found that spiro[3.3]heptan-1-OL is relatively stable under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to spiro[3.3]heptan-1-OL can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of spiro[3.3]heptan-1-OL vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular function and promote cell survival . At higher doses, spiro[3.3]heptan-1-OL can exhibit toxic effects, leading to cell death and tissue damage. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
Spiro[3.3]heptan-1-OL is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic processes enhance the solubility and excretion of spiro[3.3]heptan-1-OL, thereby regulating its levels within the body.
Transport and Distribution
Within cells and tissues, spiro[3.3]heptan-1-OL is transported and distributed through interactions with specific transporters and binding proteins . It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, spiro[3.3]heptan-1-OL can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of spiro[3.3]heptan-1-OL is determined by its interactions with targeting signals and post-translational modifications . It has been found to localize predominantly in the cytoplasm and nucleus, where it can exert its effects on cellular processes. The presence of specific targeting signals within its structure facilitates its transport to these compartments, ensuring its proper localization and function.
属性
IUPAC Name |
spiro[3.3]heptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-6-2-5-7(6)3-1-4-7/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSNBRGUEFLZNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823960-41-3 | |
| Record name | spiro[3.3]heptan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


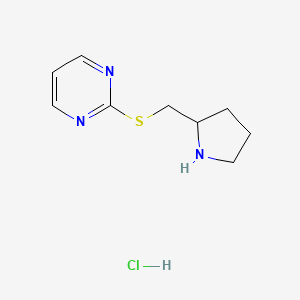
![3-[(3-methyl-4-nitro-1H-pyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1456768.png)
![3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1456770.png)

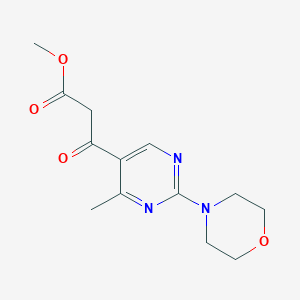
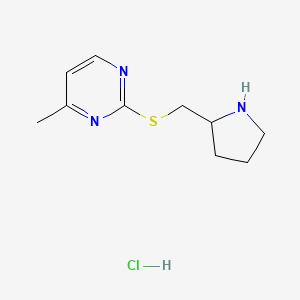
![{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456776.png)
![2-Bromothieno[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1456777.png)



![6-Methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1456783.png)
